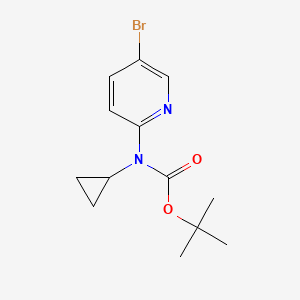
Tert-butyl (5-bromopyridin-2-yl)cyclopropylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(5-bromopyridin-2-yl)-N-cyclopropylcarbamate: is a chemical compound with the molecular formula C13H17BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromopyridin-2-yl)-N-cyclopropylcarbamate typically involves the reaction of 5-bromopyridine-2-amine with tert-butyl chloroformate and cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 5-bromopyridine-2-amine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl N-(5-bromopyridin-2-yl)carbamate.
Step 2: The intermediate product is then reacted with cyclopropylamine to yield tert-butyl N-(5-bromopyridin-2-yl)-N-cyclopropylcarbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(5-bromopyridin-2-yl)-N-cyclopropylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine can yield an aminopyridine derivative.
Oxidation and Reduction Reactions: Products vary based on the specific oxidizing or reducing agent used.
Hydrolysis: The major products are the corresponding amine and tert-butyl alcohol.
Scientific Research Applications
Chemistry: tert-Butyl N-(5-bromopyridin-2-yl)-N-cyclopropylcarbamate is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may be involved in the development of new drugs or probes for studying biological processes.
Medicine: The compound has potential applications in medicinal chemistry. It can be used in the design and synthesis of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, tert-butyl N-(5-bromopyridin-2-yl)-N-cyclopropylcarbamate can be used in the production of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-bromopyridin-2-yl)-N-cyclopropylcarbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
- tert-Butyl N-(5-bromopyridin-2-yl)-N-ethylcarbamate
- tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
Comparison: tert-Butyl N-(5-bromopyridin-2-yl)-N-cyclopropylcarbamate is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C13H17BrN2O2 |
|---|---|
Molecular Weight |
313.19 g/mol |
IUPAC Name |
tert-butyl N-(5-bromopyridin-2-yl)-N-cyclopropylcarbamate |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16(10-5-6-10)11-7-4-9(14)8-15-11/h4,7-8,10H,5-6H2,1-3H3 |
InChI Key |
WTIDBCKCCPEFOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















